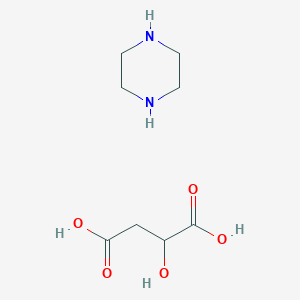
Chromium(III) hexafluoroacetylacetonate
Descripción general
Descripción
Chromium(III) hexafluoroacetylacetonate is a compound with the molecular formula C15H6CrF18O6 . It is used in various chemical, industrial, and manufacturing applications .
Molecular Structure Analysis
The molecular structure of this compound consists of chromium; (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one . The exact mass is 675.928200 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 676.17 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 24, and a rotatable bond count of 3 . Its topological polar surface area is 112 Ų, and it has a heavy atom count of 40 .Aplicaciones Científicas De Investigación
Environmental Remediation:
- Chromium, particularly in its hexavalent form, is a significant environmental pollutant, and bioremediation technologies have been explored to remediate Cr-contaminated areas. Chromium(III) plays a role in these remediation processes (Zayed & Terry, 2003).
- Adsorption methods, including the use of activated carbons and low-cost adsorbents, have been studied for the removal of hexavalent chromium from water, involving a reduction to the less harmful trivalent form (Mohan & Pittman, 2006).
Analytical Chemistry Applications:
- Chromium(III) hexafluoroacetylacetonate has been used in gas chromatographic determinations of trace amounts of chromium, showcasing its utility in analytical chemistry for sensitive detection and quantification (Yeh & Ke, 1973).
Toxicology and Health Effects:
- Understanding the toxicity mechanisms of various chromium compounds, including the differences between hexavalent and trivalent chromium, is crucial. Trivalent chromium compounds, like this compound, are generally less toxic compared to their hexavalent counterparts (DesMarais & Costa, 2019).
- The interaction of chromium compounds with microorganisms and plants is also a key area of study. Trivalent chromium compounds have been considered in the context of bioremediation and their interactions with the biological systems (Cervantes et al., 2001).
Other Applications:
- This compound has been explored in the selective oxidation of sulfides to sulfoxides, highlighting its role in chemical catalysis (Supale & Gokavi, 2008).
- It has also been used in non-aqueous redox flow batteries, demonstrating its potential in energy storage technologies (Liu et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
chromium;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H2F6O2.Cr/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/b3*2-1-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKPDQBCGOIWGE-JVUUZWNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6CrF18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



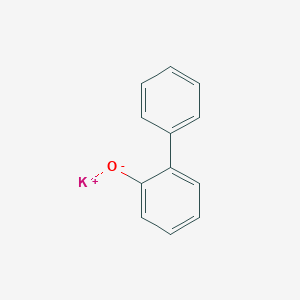
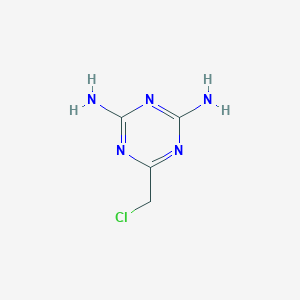
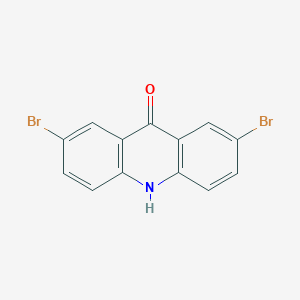
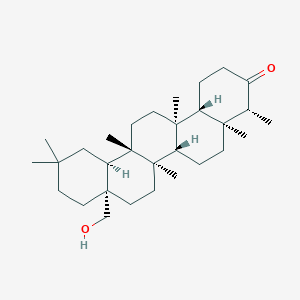

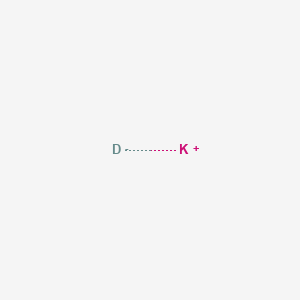

![1H-Indol-3-ol, 5,7-dichloro-2-[6-chloro-4-methyl-3-(sulfooxy)benzo[b]thien-2-yl]-, hydrogen sulfate (ester), disodium salt](/img/structure/B82279.png)
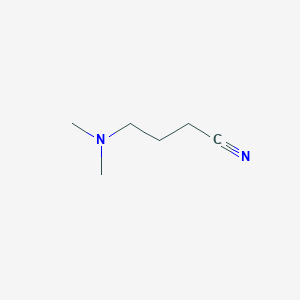
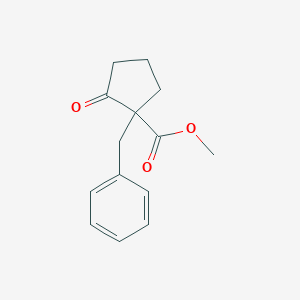

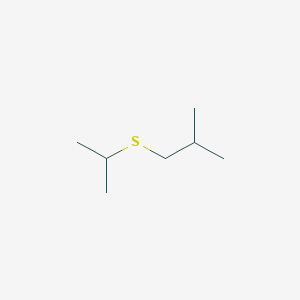
![Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate](/img/structure/B82286.png)
